N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide
Description
The compound N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide features a hybrid structure combining a 4,5,6,7-tetrahydrobenzothiazole moiety linked via a hydrazone bridge to a 4-phenylpiperazine carboxamide group.
Properties
Molecular Formula |
C20H25N5O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N5O2S/c26-18(23-19-22-16-8-4-5-9-17(16)28-19)14-21-20(27)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,21,27)(H,22,23,26) |
InChI Key |
NETNHPTWRISXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Motifs
The target compound shares key motifs with several synthesized analogs:
- Benzothiazole derivatives: Compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () feature a benzothiazole core modified with thiazolidinone and carboxamide groups. The tetrahydrobenzothiazole in the target compound may enhance metabolic stability compared to aromatic benzothiazoles .
- Piperazine-carboxamides : Derivatives like N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3, ) utilize piperazine as a flexible linker, with substituents on the phenyl ring modulating solubility and target affinity .
Substituent Effects
- Electron-withdrawing groups (EWGs) : Chloro and fluoro substituents on the phenyl ring (e.g., compounds 4g , 4h in ) improve antimicrobial potency by enhancing membrane permeability .
- Hydrogen-bond acceptors: The hydrazone bridge in the target compound may mimic the thiazolidinone ring in analogs (e.g., 4d in ), which is critical for interactions with bacterial enzymes .
Analytical Characterization
- 1H/13C NMR : Distinct signals for the tetrahydrobenzothiazole’s methylene protons (~δ 2.5–3.5 ppm) and the hydrazone NH (~δ 10–11 ppm) would differentiate the target compound from analogs .
- Mass spectrometry : A molecular ion peak matching the exact mass (e.g., ~450–500 Da) and fragmentation patterns resembling ’s cosine-based clustering would confirm structural integrity .
Antimicrobial Activity
- Benzothiazole-thiazolidinones: Compound 4d () exhibits MIC values of 10.7–21.4 μM against bacterial/fungal pathogens, attributed to its chloro-substituted phenyl group . The target compound’s hydrazone group may further optimize binding to microbial targets.
Bioactivity Clustering
Hierarchical clustering () links structural similarity to shared modes of action. The target compound’s benzothiazole-piperazine scaffold may cluster with protease inhibitors or kinase modulators .
Computational Analysis and Molecular Modeling
Similarity Metrics
- Tanimoto/Dice coefficients : and highlight these indices for quantifying structural overlap. The target compound’s similarity to 4d () or A3 () could predict bioactivity .
- Molecular networking : MS/MS-based cosine scores () may group the compound with benzothiazole analogs, aiding dereplication .
Docking and QSAR
- Docking studies: identifies hydrogen bonds between thiazolidinone carbonyls and bacterial FabH enzymes. The target compound’s hydrazone may mimic this interaction .
- QSAR models : ’s automated fragment analysis could prioritize substituents for optimizing ADMET properties .
Data Tables
Table 1: Structural Analogs and Key Properties
Table 2: Computational Similarity Metrics
| Metric | Application | Reference |
|---|---|---|
| Tanimoto (MACCS) | Virtual screening for antimicrobials | |
| Cosine score (MS/MS) | Dereplication via molecular clusters | |
| QSAR fragment analysis | ADMET optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
